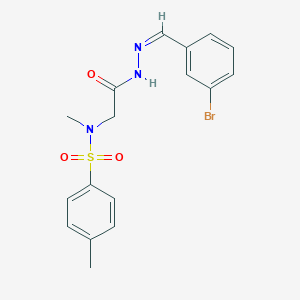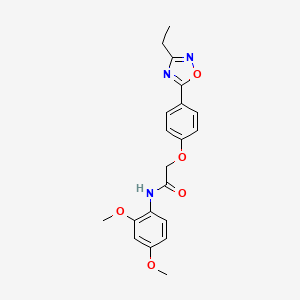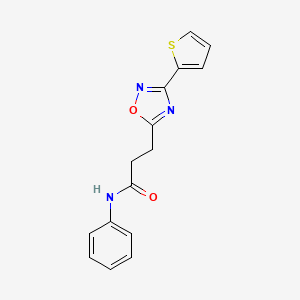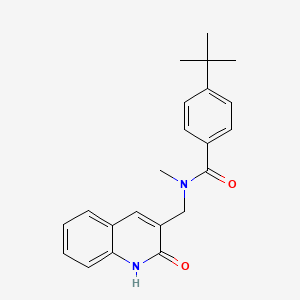
3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde, also known as BPB, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. BPB is a yellow crystalline powder with a molecular formula of C13H9BrNO2 and a molecular weight of 296.12 g/mol. In
Wirkmechanismus
The mechanism of action of 3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde is not fully understood. However, it has been proposed that this compound acts as a fluorescent probe by reacting with thiols to form a highly fluorescent product. This compound has also been shown to bind to metal ions and form metal complexes with potential applications in catalysis and materials science. This compound has been proposed as a photosensitizer for the treatment of cancer and other diseases by generating singlet oxygen upon irradiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported that this compound has low toxicity and does not induce significant cytotoxicity in vitro. This compound has also been reported to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde has several advantages for lab experiments. This compound is easy to synthesize and has a high yield. This compound is also stable and has a long shelf life. However, this compound has some limitations for lab experiments. This compound is insoluble in water and requires the use of organic solvents for its preparation and handling. This compound is also sensitive to light and air, which can affect its stability and fluorescence properties.
Zukünftige Richtungen
There are several future directions for the research on 3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde. One future direction is the development of new synthetic methods for this compound with improved yield and purity. Another future direction is the exploration of new applications of this compound in catalysis, materials science, and biomedicine. The use of this compound as a photosensitizer for the treatment of cancer and other diseases is also a promising future direction. Further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound.
Synthesemethoden
The synthesis of 3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde involves the reaction between 3-bromo-4-hydroxybenzaldehyde and pyridine-3-methanol in the presence of a base catalyst. This reaction results in the formation of this compound with a yield of around 75%. The purity of the synthesized this compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde has been extensively studied for its potential applications in various fields of scientific research. This compound has been used as a fluorescent probe for the detection of thiols in biological systems. This compound has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. This compound has been used as a photosensitizer for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
3-bromo-4-(pyridin-3-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-12-6-10(8-16)3-4-13(12)17-9-11-2-1-5-15-7-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIMPBQHHQFLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=C(C=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7704060.png)
![8-bromo-N-(4-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704065.png)


